6-O-Demethyl Griseofulvin
6-O-Demethyl Griseofulvin
6-Demethylgriseofulvin belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. 6-Demethylgriseofulvin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-demethylgriseofulvin is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
20168-88-1
VCID:
VC0117692
InChI:
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3
SMILES:
CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC
Molecular Formula:
C16H15ClO6
Molecular Weight:
338.74 g/mol
6-O-Demethyl Griseofulvin
CAS No.: 20168-88-1
Reference Standards
VCID: VC0117692
Molecular Formula: C16H15ClO6
Molecular Weight: 338.74 g/mol
CAS No. | 20168-88-1 |
---|---|
Product Name | 6-O-Demethyl Griseofulvin |
Molecular Formula | C16H15ClO6 |
Molecular Weight | 338.74 g/mol |
IUPAC Name | 7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
Standard InChI | InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3 |
Standard InChIKey | SYNGDIBHUPXIQA-QZTNRIJFSA-N |
Isomeric SMILES | C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC |
SMILES | CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC |
Canonical SMILES | CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC |
Description | 6-Demethylgriseofulvin belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. 6-Demethylgriseofulvin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-demethylgriseofulvin is primarily located in the membrane (predicted from logP). |
Synonyms | (1’S,6’R)-7-Chloro-6-hydroxy-2’,6-dimethoxy-6’-methylspiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; (1’S-trans)- 7-Chloro-6-hydroxy-2’,6-dimethoxy-6’-methylspiro_x000B_[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; 6-Desmethylgriseofulvin; |
PubChem Compound | 161302 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume